molecular formula C15H14O B3256567 2-(2,3-Dihydro-1H-inden-1-yl)phenol CAS No. 27331-20-0

2-(2,3-Dihydro-1H-inden-1-yl)phenol

Cat. No.: B3256567
CAS No.: 27331-20-0
M. Wt: 210.27 g/mol
InChI Key: GVVCHNSUYOUVDV-UHFFFAOYSA-N
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Description

2-(2,3-Dihydro-1H-inden-1-yl)phenol is an organic compound that belongs to the class of phenols It features a phenolic hydroxyl group attached to a 2,3-dihydro-1H-inden-1-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dihydro-1H-inden-1-yl)phenol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the intramolecular hydroacylation of 2-(prop-2-ynyl)benzaldehydes using a nickel catalyst. The reaction conditions often involve the use of nickel(0) complexes such as Ni(COD)2 combined with phosphine ligands like P(i-Pr)3 .

Industrial Production Methods

While detailed industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply. This may involve the use of continuous flow reactors and advanced separation techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dihydro-1H-inden-1-yl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols or hydrocarbons.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenolic ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols or hydrocarbons.

    Substitution: Formation of halogenated phenols.

Scientific Research Applications

2-(2,3-Dihydro-1H-inden-1-yl)phenol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,3-Dihydro-1H-inden-1-yl)phenol involves its interaction with specific molecular targets. The phenolic hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydro-1H-inden-1-one: Shares the indene core structure but lacks the phenolic hydroxyl group.

    2-(2,3-Dihydro-3-oxo-1H-inden-1-ylidene)propanedinitrile: Contains a similar indene structure with different functional groups.

Uniqueness

2-(2,3-Dihydro-1H-inden-1-yl)phenol is unique due to the presence of both the indene moiety and the phenolic hydroxyl group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(2,3-dihydro-1H-inden-1-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O/c16-15-8-4-3-7-14(15)13-10-9-11-5-1-2-6-12(11)13/h1-8,13,16H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVVCHNSUYOUVDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C1C3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50918424
Record name 2-(2,3-Dihydro-1H-inden-1-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50918424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93460-95-8
Record name 2-(2,3-Dihydro-1H-inden-1-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50918424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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